molecular formula C8H8N2O2S B8687859 2-Amino-4-ethoxy-5-formylthiophene-3-carbonitrile CAS No. 105558-87-0

2-Amino-4-ethoxy-5-formylthiophene-3-carbonitrile

Cat. No. B8687859
M. Wt: 196.23 g/mol
InChI Key: RBSQDXIVISSZSM-UHFFFAOYSA-N
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Patent
US05206375

Procedure details

168 parts of 2-amino-3-cyano-4-ethoxythiophene (Example 1) are dissolved in 500 parts of dimethylformamide, and 200 parts of phosphoryl trichloride are added dropwise to the stirred solution. The reaction is exothermic, and the rate of dropwise addition is adjusted so that the temperature of the reaction mixture does not exceed 50° C. Stirring is continued for 4 hours at 50° C., 50 parts of ice are added, and the mixture is stirred until a clear solution has formed. This solution is run into 2000 parts of 12.5% strength sodium hydroxide solution and the temperature is kept at 20°-30° C. Stirring is continued for 8 hours at room temperature, after which the product is filtered off under suction, washed with water and dried. 185 parts of 2-amino-3-cyano-4-ethoxy-5-formylthiophene are obtained. A sample recrystallized from pentanol melts at 245°-246° C. and has the following analytical values:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[C:5]([O:9][CH2:10][CH3:11])[C:6]=1[C:7]#[N:8].[OH-].[Na+].CN(C)[CH:16]=[O:17]>P(Cl)(Cl)(Cl)=O>[NH2:1][C:2]1[S:3][C:4]([CH:16]=[O:17])=[C:5]([O:9][CH2:10][CH3:11])[C:6]=1[C:7]#[N:8] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC=C(C1C#N)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise to the stirred solution
ADDITION
Type
ADDITION
Details
the rate of dropwise addition
CUSTOM
Type
CUSTOM
Details
does not exceed 50° C
ADDITION
Type
ADDITION
Details
50 parts of ice are added
STIRRING
Type
STIRRING
Details
the mixture is stirred until a clear solution
CUSTOM
Type
CUSTOM
Details
has formed
CUSTOM
Type
CUSTOM
Details
is kept at 20°-30° C
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
is continued for 8 hours at room temperature
Duration
8 h
FILTRATION
Type
FILTRATION
Details
after which the product is filtered off under suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC=1SC(=C(C1C#N)OCC)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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